
Amosulalol hydrochloride
Overview
Description
Amosulalol hydrochloride is a sulfonamide . It is an antihypertensive drug with a higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . The molecular formula of Amosulalol hydrochloride is C18H25ClN2O5S .
Synthesis Analysis
The synthesis of Amosulalol hydrochloride involves the use of 5-acetyl-2-benzenesulfonamide . In a study, Amosulalol and ethylparaben were eluted using 2.0 mL of methanol. The extraction recovery values of Amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5, 96.2, and 95.6%, respectively .
Molecular Structure Analysis
The IUPAC name of Amosulalol hydrochloride is 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride . The InChI is InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H . The Canonical SMILES is CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl .
Chemical Reactions Analysis
Amosulalol hydrochloride is a combined α- and β-blocker that was selected from a series of sulfonamide-substituted phenylethylamines . It blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent .
Physical And Chemical Properties Analysis
Amosulalol hydrochloride is a colorless crystal with a molecular weight of 416.9 g/mol . The compound has a melting point of 158-160°C .
Scientific Research Applications
β-Blocker in Cardiac Diseases
Amosulalol hydrochloride is a β-adrenergic blocker . β-adrenergic blockers are a very important class of drugs used worldwide for treating various cardiac diseases . They are used for treating ailments such as hypertension, angina pectoris, cardiac arrhythmias, glaucoma, migraine headaches, and thyrotoxicosis .
Pharmacokinetic Studies
Pharmacokinetic studies are important for the determination of the metabolism of drugs and for the design and development of safe medication . The analysis of β-adrenergic blockers like Amosulalol hydrochloride in human plasma, urine, and other biological samples provides useful information for clinical studies .
High-Performance Liquid Chromatography (HPLC) Analysis
Amosulalol hydrochloride can be analyzed using high-performance liquid chromatography (HPLC) . HPLC methods have been reported to include 0.6–26 min as the run times and 0.01 ng/mL to 25 µg/mL as detection limits .
Solid-Phase Extraction
Amosulalol hydrochloride can be determined in human plasma using solid-phase extraction . The recovery of Amosulalol from human plasma was more than 95.6% .
Pharmacokinetics in Mice
The pharmacokinetics of Amosulalol hydrochloride were investigated in mice . After intravenous administration (10 mg/kg), the plasma concentration of the unchanged drug declined biphasically, with a terminal half-life of 1.1 h .
Metabolism in Mice
In mice, the major urinary metabolite of Amosulalol hydrochloride was found to be the glucuronide of M-2 (desmethyl metabolite at the o-methoxyphenoxy group) followed by M-5, the M-3 glucuronide, and the M-4 glucuronide .
Biliary Excretion
In the bile sample of mice, Amosulalol carbamoyl glucuronide was found as a new metabolite of this drug .
α,β-Blocker
Amosulalol hydrochloride is a combined α- and β-blocker . It blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent .
Mechanism of Action
Mode of Action
Amosulalol hydrochloride acts as an antagonist to both α1- and β1-adrenoceptors . By blocking these receptors, it inhibits the action of catecholamines, particularly adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. This results in a decrease in blood pressure and heart rate .
Biochemical Pathways
Amosulalol hydrochloride affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of amosulalol hydrochloride have been studied in mice . After intravenous administration, the plasma concentration of the drug declined biphasically, with a terminal half-life of 1.1 hours . The maximum plasma concentrations were reached at 0.25 hours after oral administration, and then declined with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% . The area under the plasma concentration curve increased more than proportionally to the dose, suggesting metabolic saturation .
Result of Action
The primary result of amosulalol hydrochloride’s action is a reduction in blood pressure . This is achieved through its α1-blocking activity, which reduces vasoconstriction, and its β1-blocking action, which reduces heart rate . This dual action makes it effective in the treatment of hypertension .
Action Environment
The action of amosulalol hydrochloride can be influenced by various environmental factors. For instance, its metabolism and excretion can be affected by the physiological state of the liver and kidneys . Furthermore, its efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other drugs .
Safety and Hazards
properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amosulalol hydrochloride | |
CAS RN |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



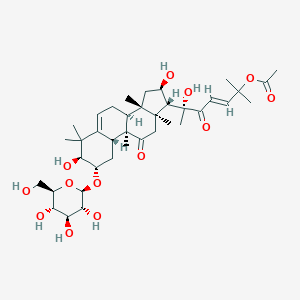
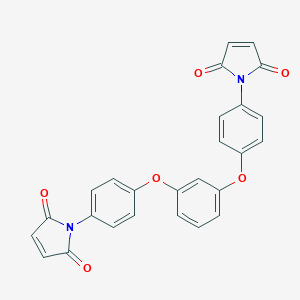
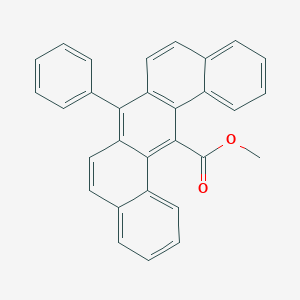
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)





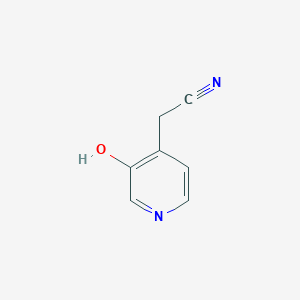
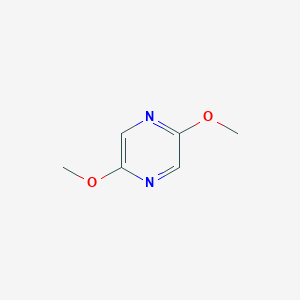
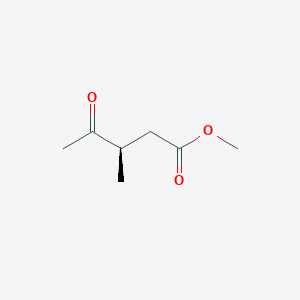
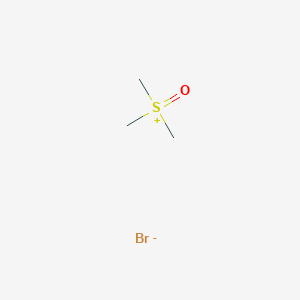
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)